molecular formula C10H13NOS B14074975 1-(3-Amino-4-(methylthio)phenyl)propan-1-one

1-(3-Amino-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14074975
M. Wt: 195.28 g/mol
InChI Key: GECFVWFJYUYOHT-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS. It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-amino-4-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Amino-4-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-4-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(3-amino-4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3

InChI Key

GECFVWFJYUYOHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC)N

Origin of Product

United States

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